molecular formula C16H25ClFNO B144303 (S)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride CAS No. 127126-22-1

(S)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride

Cat. No.: B144303
CAS No.: 127126-22-1
M. Wt: 301.83 g/mol
InChI Key: FKUVCCNCUAFKAH-YDALLXLXSA-N
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Description

(S)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride (hereafter referred to by its systematic name) is a synthetic compound with significant pharmacological activity at serotonin (5-HT) receptors, particularly the 5-HT1A subtype. Its molecular formula is C16H24FNO·HCl, with a molecular weight of 301.83 g/mol (including the hydrochloride counterion) . The compound features a tetralin backbone substituted with a fluorine atom at position 5, a hydroxyl group at position 8, and a dipropylamino group at position 2. Its stereochemistry (S-configuration at the tetralin C2 position) is critical for its functional profile as a 5-HT1A receptor antagonist .

Originally developed to study 5-HT1A receptor dynamics, this compound has been instrumental in distinguishing agonist versus antagonist actions in both in vitro and in vivo models. Its antagonistic properties are highlighted by its ability to inhibit cAMP formation in GH4ZD10 cells expressing rat 5-HT1A receptors and to block effects induced by agonists like (R)-8-hydroxy-2-(dipropylamino)tetralin (R-8-OH-DPAT) .

Properties

IUPAC Name

(7S)-7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO.ClH/c1-3-9-18(10-4-2)12-5-6-13-14(11-12)16(19)8-7-15(13)17;/h7-8,12,19H,3-6,9-11H2,1-2H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUVCCNCUAFKAH-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C=CC(=C2C1)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)[C@H]1CCC2=C(C=CC(=C2C1)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70155410
Record name 5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride, (S)-
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Molecular Weight

301.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127126-22-1
Record name 1-Naphthalenol, 7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydro-, hydrochloride (1:1), (7S)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride, (S)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride, (S)-
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Record name 5-FLUORO-8-HYDROXY-2-(DIPROPYLAMINO)TETRALIN HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
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Biological Activity

(S)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride, commonly referred to as (S)-UH-301, is a fluorinated compound that has garnered significant attention in neuropharmacology due to its selective action on serotonin receptors, particularly the 5-HT1A subtype. This article delves into its biological activity, synthesis, and implications for therapeutic applications.

  • Molecular Formula : C₁₆H₂₅ClFNO
  • Molecular Weight : 301.83 g/mol
  • CAS Number : 127126-22-1
  • Purity : Typically ≥95% .

This compound acts primarily as a selective antagonist of the 5-HT1A receptor. This receptor is crucial in modulating various physiological processes, including mood regulation, anxiety, and pain perception. The compound's unique structure, featuring a fluorine atom and a hydroxyl group, enhances its pharmacological properties, increasing its receptor binding affinity and metabolic stability compared to non-fluorinated analogs .

Antinociceptive Properties

Research indicates that (S)-UH-301 exhibits significant antinociceptive effects , suggesting its potential utility in pain management. In animal models, it has been shown to influence neurotransmitter release and modulate pain pathways, which could be beneficial in developing new analgesics .

Interaction with Other Compounds

Studies have demonstrated that this compound can interact synergistically with other analgesics or antidepressants. This interaction may enhance the therapeutic effects of these drugs by modulating serotonin receptor activity .

Comparative Analysis with Related Compounds

The following table summarizes key comparisons between (S)-UH-301 and structurally similar compounds:

Compound NameStructure FeaturesUnique Attributes
8-Hydroxy-2-(di-n-propylamino)tetralinHydroxyl group, dipropylaminoNon-fluorinated; acts as a potent 5-HT1A agonist
5-Hydroxytryptamine (Serotonin)Indole structureNatural neurotransmitter; broader receptor activity
R(+)-UH-301Similar core structurePotent agonist at 5-HT1A; different enantiomeric form

The distinct fluorinated structure of (S)-UH-301 enhances its efficacy at the 5-HT1A receptor compared to non-fluorinated analogs .

Synthesis and Efficacy Studies

In a study published in the Journal of Medicinal Chemistry, various derivatives of (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin were synthesized and evaluated for their affinity to rat brain 5-HT1A receptors. The research revealed varying degrees of intrinsic activity among these compounds, ranging from full agonists to antagonists. Notably, modifications to the N-propyl groups significantly influenced both efficacy and affinity for the receptors .

Implications for Psychiatric Disorders

Given its action on serotonin receptors, (S)-UH-301 is being explored for potential applications in treating psychiatric disorders such as depression and anxiety. Its ability to modulate serotonin pathways suggests it could serve as a valuable tool in understanding and developing treatments for these conditions .

Scientific Research Applications

Chemical Properties and Structure

(S)-UH-301 has the molecular formula C₁₆H₂₅ClFNO and is characterized by the presence of a fluorine atom and a hydroxyl group, which enhance its pharmacological activity. The compound acts primarily as a selective agonist for the 5-HT1A serotonin receptor, which is implicated in various physiological processes such as mood regulation, anxiety, pain perception, and cognition .

Neuropharmacology

(S)-UH-301's selective action on the 5-HT1A receptor makes it a valuable tool in neuropharmacological studies. Research indicates that it can significantly reduce pain behavior in models of formalin-induced pain in rats, suggesting its potential as an antinociceptive agent . This property positions it as a candidate for further investigation in pain management therapies.

Psychiatric Disorders

The modulation of serotonin receptors is crucial in treating psychiatric disorders. (S)-UH-301's ability to influence neurotransmitter release may offer insights into treatments for conditions like depression and anxiety . Its selective agonism at the 5-HT1A receptor could lead to novel therapeutic strategies that minimize side effects associated with broader-spectrum antidepressants.

Synthesis and Chemical Behavior

The synthesis of (S)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride involves several steps that require optimization for yield and purity. The presence of functional groups such as the hydroxyl group allows for hydrogen bonding, enhancing solubility in polar solvents. The fluorine atom contributes to the compound's lipophilicity and metabolic stability .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals unique attributes of (S)-UH-301:

Compound NameStructure FeaturesUnique Attributes
8-Hydroxy-2-(di-n-propylamino)tetralinHydroxyl group, dipropylaminoNon-fluorinated; acts as a potent 5-HT1A agonist
5-Hydroxytryptamine (Serotonin)Indole structureNatural neurotransmitter; broader receptor activity
R(+)-UH-301Similar core structurePotent agonist at 5-HT1A; different enantiomeric form

The fluorinated structure of (S)-UH-301 enhances its receptor binding affinity compared to non-fluorinated analogs, making it a subject of interest for further pharmacological studies .

Case Studies and Research Findings

Research has documented various studies highlighting the efficacy of (S)-UH-301:

  • A study published in European Neuropsychopharmacology examined the intrinsic efficacy of several 5-HT1A receptor antagonists, including (S)-UH-301, demonstrating its significant effects on rat brain monoamine receptors .
  • Another investigation published in the Journal of Pharmacology and Experimental Therapeutics focused on the pharmacology of (S)-UH-301, revealing its inhibition capabilities concerning other serotonin receptor ligands .

These studies underscore the compound's potential therapeutic applications and its role in advancing our understanding of serotonin receptor dynamics.

Comparison with Similar Compounds

(R)-8-Hydroxy-2-(dipropylamino)tetralin (R-8-OH-DPAT)

  • Structural Differences: R-8-OH-DPAT lacks the 5-fluoro substitution present in the (S)-fluoro derivative. Both share the tetralin backbone, hydroxyl group at position 8, and dipropylamino group at position 2.
  • Pharmacological Activity :
    R-8-OH-DPAT is a prototypical 5-HT1A receptor agonist, inducing effects such as hypothermia and increased serotonin release inhibition. In contrast, the (S)-fluoro derivative acts as a competitive antagonist, completely reversing R-8-OH-DPAT-induced responses .
  • Receptor Affinity: The 5-fluoro substitution in the (S)-isomer enhances selectivity and binding affinity for 5-HT1A receptors. Modifications to the N-propyl group (e.g., replacing one propyl with a 4-azaspirodecanone-butyl group) further increase affinity, suggesting interactions with auxiliary binding sites .
Compound Molecular Formula 5-HT1A Activity Key Structural Features Reference
(S)-5-Fluoro-8-OH-DPAT·HCl C16H24FNO·HCl Antagonist 5-Fluoro, S-configuration
R-8-OH-DPAT C16H25NO Full agonist No 5-fluoro, R-configuration

8-Acetyl-2-(dipropylamino)tetralin (T70757)

  • Structural Differences :
    T70757 replaces the 8-hydroxyl group with an acetyl group and lacks the 5-fluoro substitution.
  • Pharmacological Activity :
    Both isomers of T70757 are 5-HT1A agonists, with the (S)-isomer exhibiting higher potency. This contrasts sharply with the (S)-fluoro derivative’s antagonist profile, underscoring the importance of the 8-hydroxyl and 5-fluoro groups in determining functional activity .

(R)- and (S)-5-Hydroxy-2-(dipropylamino)tetralin (5-OH DPAT)

  • Structural Differences :
    5-OH DPAT lacks the 5-fluoro group and has a hydroxyl group at position 5 instead of 6.
  • Pharmacological Activity :
    The (R)-isomer of 5-OH DPAT is a weak dopamine D2 receptor antagonist, while the (S)-isomer shows negligible activity. This highlights the positional sensitivity of hydroxyl groups in directing receptor selectivity (5-HT vs. dopamine systems) .

5-Methoxytryptamine (5-MeOT)

  • Structural Differences :
    5-MeOT is a tryptamine derivative with a methoxy group at position 5, lacking the tetralin backbone.
  • Pharmacological Activity: As a non-selective 5-HT receptor agonist, 5-MeOT binds to multiple subtypes (5-HT1, 5-HT2), contrasting with the (S)-fluoro derivative’s 5-HT1A specificity. This demonstrates the advantage of tetralin-based scaffolds for receptor subtype selectivity .

Key Research Findings

Stereochemistry Dictates Function :
The (S)-configuration of the compound is essential for antagonist activity, whereas R-isomers of analogous tetralins (e.g., R-8-OH-DPAT) are agonists .

Fluorine Enhances Selectivity: The 5-fluoro substitution reduces off-target effects, improving 5-HT1A specificity compared to non-fluorinated analogs .

Structural Modifications Influence Efficacy: Replacing one N-propyl group with a 4-azaspirodecanone-butyl moiety increases both affinity (Ki values in nM range) and functional potency .

Q & A

Q. What in vitro assays are used to determine the compound's affinity and functional activity at 5-HT1A receptors?

Methodological Answer:

  • Radioligand Binding Assays : Competitive displacement of [³H]8-OH-DPAT (a 5-HT1A agonist) in brain membrane preparations is a standard method. The compound’s binding affinity (Ki) is calculated using the Cheng-Prusoff equation .

  • Functional cAMP Assays : Measure inhibition of forskolin-stimulated cAMP production in transfected cells (e.g., CHO-K1 cells expressing human 5-HT1A receptors). EC50/IC50 values indicate agonist/antagonist activity .

  • Table 1 : Summary of Binding Affinities

    CompoundKi (nM)Assay TypeReference
    (S)-5-Fluoro-8-OH-DPAT2.1 ± 0.3Rat hippocampal membranes
    (R)-8-OH-DPAT0.8 ± 0.2Rat hippocampal membranes

Q. What animal models are appropriate for studying the compound’s central 5-HT1A receptor-mediated effects?

Methodological Answer:

  • Exploratory Activity Tests : In non-habituated rats, measure locomotion and rearing behavior. (S)-5-Fluoro-8-OH-DPAT antagonizes (R)-8-OH-DPAT-induced hypolocomotion .
  • Cardiovascular Response Models : Anesthetized or conscious hypertensive rats assess hypotension/bradycardia mediated via central 5-HT1A receptors. Intracisternal 8-MeO-CIEPAT (irreversible antagonist) validates receptor specificity .
  • Microdialysis : Monitor extracellular serotonin levels in the prefrontal cortex to evaluate presynaptic autoreceptor modulation .

Advanced Research Questions

Q. How does the compound’s enantiomeric configuration ((S) vs. (R)) influence its pharmacological profile?

Methodological Answer:

  • Stereoselective Binding : (S)-enantiomer exhibits higher selectivity for 5-HT1A receptors, while (R)-8-OH-DPAT is a full agonist. Use chiral HPLC to separate enantiomers and compare binding/functional outcomes .

  • Functional Antagonism : In rat models, (S)-5-Fluoro-8-OH-DPAT (10 mg/kg, i.p.) fully inhibits (R)-8-OH-DPAT-induced hypothermia and corticosterone release, confirming antagonist properties .

  • Table 2 : Enantiomer-Specific Effects

    Parameter(S)-Isomer(R)-Isomer
    5-HT1A Ki2.1 nM (Antagonist)0.8 nM (Agonist)
    In Vivo HypothermiaNo effectDose-dependent
    Reference

Q. How can researchers resolve discrepancies between in vitro receptor binding data and in vivo functional outcomes?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess blood-brain barrier (BBB) penetration via LC-MS/MS quantification in plasma vs. brain homogenates. Poor BBB permeability may explain weak in vivo efficacy despite high in vitro affinity .
  • Receptor Reserve Analysis : Use irreversible antagonists (e.g., 8-MeO-CIEPAT) to evaluate receptor occupancy thresholds for functional responses .
  • Functional Selectivity : Test signaling bias (e.g., β-arrestin recruitment vs. cAMP inhibition) in cell lines with varying receptor expression levels .

Q. What is the compound’s functional selectivity (biased antagonism) at 5-HT1A receptors?

Methodological Answer:

  • Pathway-Specific Assays :
    • cAMP Inhibition : Measure Gαi/o coupling in HEK-293 cells.
    • β-Arrestin Recruitment : Use BRET or Tango assays to quantify biased signaling .
  • Bias Factor Calculation : Normalize data to a reference agonist (e.g., serotonin) using the Black-Leff equation. (S)-5-Fluoro-8-OH-DPAT shows >10-fold bias toward cAMP inhibition over β-arrestin pathways .

Q. How does the compound interact with non-5-HT1A receptors (e.g., α2-adrenoceptors) in vivo?

Methodological Answer:

  • Selectivity Screening : Radioligand binding panels (e.g., α2, D2, H1 receptors) confirm off-target activity. (S)-5-Fluoro-8-OH-DPAT has >100-fold selectivity for 5-HT1A over α2-adrenoceptors .
  • Pharmacological Blockade : Pretreatment with yohimbine (α2 antagonist) does not alter (S)-isomer’s cardiovascular effects, ruling out cross-talk .

Q. Key Research Gaps and Contradictions

  • In Vitro vs. In Vivo Potency : Despite nanomolar 5-HT1A affinity, higher doses are required in vivo, suggesting pharmacokinetic limitations .
  • Species Differences : Rat 5-HT1A receptors show higher (S)-isomer sensitivity than human isoforms, necessitating cross-species validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(S)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride
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(S)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride

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